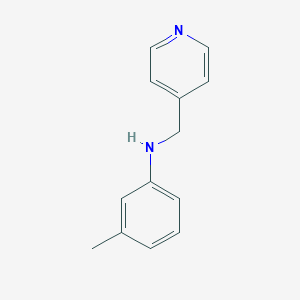
3-methyl-N-(pyridin-4-ylmethyl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-N-(pyridin-4-ylmethyl)aniline is a chemical compound that belongs to the class of anilines. It is commonly known as 4-(4-methylphenyl)-N-(pyridin-4-ylmethyl)aniline or MP4PA. This compound has been extensively studied due to its various applications in scientific research.
作用机制
The mechanism of action of 3-methyl-N-(pyridin-4-ylmethyl)aniline is not well understood. However, it is believed to interact with metal ions and form stable complexes. These complexes may have various biological and catalytic properties, which are currently being studied.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-methyl-N-(pyridin-4-ylmethyl)aniline are not well known. However, it has been shown to have low toxicity in various in vitro and in vivo studies. This compound has also been shown to have good solubility in water, which makes it suitable for various biological applications.
实验室实验的优点和局限性
The advantages of using 3-methyl-N-(pyridin-4-ylmethyl)aniline in lab experiments include its high yield and purity, good solubility in water, and low toxicity. However, the limitations include the lack of understanding of its mechanism of action and its limited applications in biological systems.
未来方向
There are several future directions for the study of 3-methyl-N-(pyridin-4-ylmethyl)aniline. One potential direction is the development of new ligands and metal complexes for various biological and catalytic applications. Another direction is the study of its potential as a fluorescent probe for the detection of metal ions in biological systems. Additionally, further studies are needed to understand its mechanism of action and its potential applications in various biological systems.
Conclusion:
In conclusion, 3-methyl-N-(pyridin-4-ylmethyl)aniline is a chemical compound that has various applications in scientific research. Its synthesis method has been optimized to produce high yields of pure compound. The compound has been studied for its potential as a fluorescent probe and ligand for the synthesis of metal complexes. The mechanism of action and physiological effects of this compound are currently being studied. The advantages of using this compound in lab experiments include its high yield and purity, good solubility in water, and low toxicity. The future directions for the study of this compound include the development of new ligands and metal complexes, the study of its potential as a fluorescent probe, and further understanding of its mechanism of action.
合成方法
The synthesis of 3-methyl-N-(pyridin-4-ylmethyl)aniline involves the reaction of 4-(4-methylphenyl)-4-pyridinamine with formaldehyde in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the final compound. This method has been optimized to produce high yields of pure 3-methyl-N-(pyridin-4-ylmethyl)aniline.
科学研究应用
3-methyl-N-(pyridin-4-ylmethyl)aniline has been used in various scientific research applications. It has been studied for its potential as a fluorescent probe for the detection of metal ions in biological systems. It has also been used as a ligand for the synthesis of metal complexes, which have been studied for their biological and catalytic properties.
属性
产品名称 |
3-methyl-N-(pyridin-4-ylmethyl)aniline |
|---|---|
分子式 |
C13H14N2 |
分子量 |
198.26 g/mol |
IUPAC 名称 |
3-methyl-N-(pyridin-4-ylmethyl)aniline |
InChI |
InChI=1S/C13H14N2/c1-11-3-2-4-13(9-11)15-10-12-5-7-14-8-6-12/h2-9,15H,10H2,1H3 |
InChI 键 |
PVHUUGKPAJJYPK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC=C1)NCC2=CC=NC=C2 |
规范 SMILES |
CC1=CC(=CC=C1)NCC2=CC=NC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-(2-Chloro-phenylcarbamoyl)-ethyl]-piperazine-1-carboxylic acid ethyl ester](/img/structure/B248748.png)


![1-(3-Bromobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248755.png)
methanone](/img/structure/B248757.png)
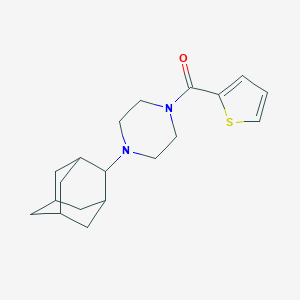


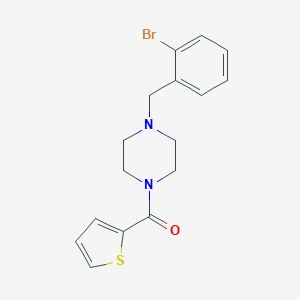
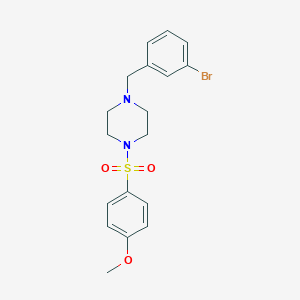
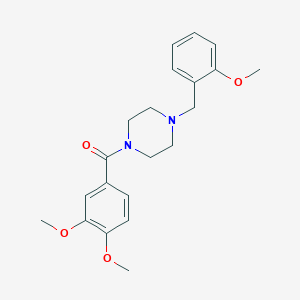

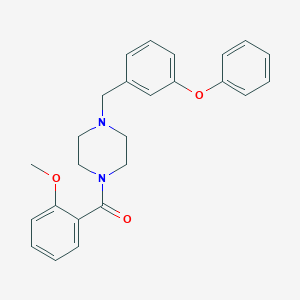
![1-(2-Methoxybenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B248771.png)